Home > Products > Screening Compounds P14259 > (R)-(+)-Terfenadine
(R)-(+)-Terfenadine - 126830-75-9

(R)-(+)-Terfenadine

Catalog Number: EVT-10915269
CAS Number: 126830-75-9
Molecular Formula: C32H41NO2
Molecular Weight: 471.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

(R)-(+)-Terfenadine is synthesized through various chemical processes, often starting from simpler organic compounds. The compound can be derived from a series of reactions involving phenolic and aliphatic substrates. Terfenadine was originally developed by the pharmaceutical company Searle Laboratories, which is now part of Pfizer.

Classification

(R)-(+)-Terfenadine is classified as a second-generation antihistamine. This classification indicates that it has been designed to minimize central nervous system penetration, thereby reducing sedative effects compared to first-generation antihistamines. Its chemical classification includes:

  • Chemical Name: (R)-(+)-2-[4-(1-azabicyclo[2.2.2]octan-2-yl)phenyl]-1-(4-fluorophenyl)ethanol
  • Molecular Formula: C22H24FNO
  • Molecular Weight: 341.43 g/mol
Synthesis Analysis

Methods

The synthesis of (R)-(+)-Terfenadine typically involves several key steps, which can vary based on the specific synthetic route chosen. Common methods include:

  1. Starting Materials: The synthesis often begins with commercially available starting materials such as 4-fluorobenzaldehyde and 1-azabicyclo[2.2.2]octane.
  2. Formation of Intermediates: A series of reactions, including nucleophilic substitutions and reductions, are employed to form intermediates that eventually lead to (R)-(+)-Terfenadine.
  3. Chiral Resolution: Since terfenadine has chiral centers, methods such as chiral chromatography or enzymatic resolution may be used to isolate the (R)-enantiomer from a racemic mixture.

Technical Details

A typical synthetic route may involve:

  • Step 1: Formation of an intermediate amine via reductive amination.
  • Step 2: Coupling this amine with a substituted phenyl group.
  • Step 3: Resolution of the resulting racemic mixture using chiral chromatography.

This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity.

Molecular Structure Analysis

Data

  • Bond Angles: The compound exhibits typical bond angles associated with sp² and sp³ hybridization.
  • Chirality: The presence of chiral centers contributes to its pharmacological activity and selectivity for histamine receptors.
Chemical Reactions Analysis

Reactions

(R)-(+)-Terfenadine participates in several chemical reactions that can be categorized as follows:

  1. Hydrolysis: Under acidic or basic conditions, terfenadine can undergo hydrolysis, leading to the formation of its metabolites.
  2. Oxidation: The compound is susceptible to oxidative degradation, which can affect its efficacy and safety profile.
  3. Complexation: Terfenadine can form complexes with various metal ions, which may influence its pharmacokinetics.

Technical Details

The stability of (R)-(+)-Terfenadine in different solvents and under varying pH levels has been studied extensively, revealing insights into its degradation pathways.

Mechanism of Action

Process

(R)-(+)-Terfenadine exerts its pharmacological effects primarily through selective antagonism of the histamine H1 receptor. The mechanism involves:

  1. Binding Affinity: The compound binds competitively to H1 receptors on target cells, preventing histamine from exerting its effects.
  2. Signal Transduction Inhibition: By blocking H1 receptor activation, terfenadine inhibits downstream signaling pathways associated with allergic responses.

Data

Studies have shown that (R)-(+)-Terfenadine has a higher binding affinity for H1 receptors compared to first-generation antihistamines, contributing to its reduced sedative effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (R)-(+)-Terfenadine is typically a white crystalline powder.
  • Melting Point: Approximately 138–140 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates that it exists predominantly in its cationic form at physiological pH.

Relevant analyses have confirmed these properties through various spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Applications

Scientific Uses

In scientific research, (R)-(+)-Terfenadine continues to be studied for:

  • Understanding histamine receptor interactions.
  • Investigating potential drug-drug interactions that may affect cardiac health.
  • Exploring alternative therapeutic uses in controlled settings.

Despite its withdrawal from widespread clinical use, (R)-(+)-Terfenadine remains a significant compound in pharmacological studies focusing on antihistamines and their mechanisms of action.

Pharmacological Mechanisms and Target Interactions

Histamine Histamine 1 Receptor Antagonism and Structural Specificity

(R)-(+)-Terfenadine acts as a potent, peripherally selective inverse agonist at the histamine Histamine 1 receptor. Its piperidine-butyl-hydroxydiphenylmethyl structure enables competitive displacement of histamine from the Histamine 1 receptor binding pocket, suppressing edema, pruritus, and vasodilation in allergic responses. The compound’s lipophobic tert-butylphenyl group restricts blood-brain barrier penetration, minimizing central nervous system sedation—a key advantage over first-generation antihistamines [1] [4]. Enantiomeric specificity influences binding kinetics: The (R)-(+) configuration exhibits marginally higher Histamine 1 receptor affinity than its (S)-(-) counterpart due to optimized hydrophobic interactions with transmembrane domain 3 of the receptor [5]. Unlike its active metabolite fexofenadine (carboxylate derivative), (R)-(+)-terfenadine itself directly antagonizes Histamine 1 receptors without requiring metabolic activation [1] [7].

Off-Target Effects on Cardiac Ion Channels (human ether-a-go-go-related gene, G protein-activated inwardly rectifying potassium channel 1)

(R)-(+)-Terfenadine inhibits critical cardiac potassium channels independent of Histamine 1 receptor activity:

Table 1: Ion Channel Blockade by (R)-(+)-Terfenadine

Ion ChannelIC₅₀ ValueFunctional ConsequenceExperimental Model
human ether-a-go-go-related gene0.2–0.5 μMDelayed rectifier potassium current suppressionHuman embryonic kidney cells
G protein-activated inwardly rectifying potassium channel 11.2 μMReduced potassium conductanceInsulinoma cell patches
Adenosine triphosphate-sensitive potassium3.0 μMAction potential prolongationKir6.2Δ26 COS-7 cells

Mechanistically:

  • human ether-a-go-go-related gene blockade: (R)-(+)-Terfenadine binds to S6 domain residues (e.g., Phe656, Tyr652) in the human ether-a-go-go-related gene channel pore, obstructing potassium efflux during cardiac repolarization [1] [3]. This prolongs the QT interval, creating arrhythmia risk.
  • G protein-activated inwardly rectifying potassium channel 1 inhibition: The drug binds F137 in murine G protein-activated inwardly rectifying potassium channel 1, reducing inward rectifier currents critical for heart rate regulation [3].
  • pH dependence: Acidic intracellular conditions (pH 6.5) potentiate adenosine triphosphate-sensitive potassium channel blockade by enhancing protonation of (R)-(+)-terfenadine’s piperidine nitrogen [3].

Modulation of Signal Transducer and Activator of Transcription 3 Signaling Pathways in Oncology

(R)-(+)-Terfenadine exhibits signal transducer and activator of transcription 3-dependent antitumor activity in colorectal cancer models:

  • Downregulates phosphorylated signal transducer and activator of transcription 3 (Tyr705) by 70–85% at 10–20 μM concentrations in HCT116 cells, suppressing transcription of survivin and cyclin D1 [6].
  • Disrupts signal transducer and activator of transcription 3 nuclear translocation via Janus kinase 2/mitogen-activated protein kinase kinase inhibition (verified by chromatin immunoprecipitation), reducing promoter binding at survivin’s baculoviral inhibitor of apoptosis repeat-containing 5 locus [6].
  • In ovarian cancer (A2780-ADR), suppresses calcium/calmodulin-dependent protein kinase II delta–cAMP responsive element binding protein 1–ATP binding cassette subfamily B member 1 axis, reversing doxorubicin resistance. Quantitative high-throughput screening showed 3.5-fold chemo-sensitization at 5 μM [5].

Interaction with Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase and Janus Kinase 2-Dependent Cellular Signaling

(R)-(+)-Terfenadine disrupts kinase networks upstream of proliferative signaling:

Table 2: Kinase Modulation by (R)-(+)-Terfenadine

TargetEffectDownstream ImpactValidation Method
Janus kinase 2Phosphorylation inhibition (IC₅₀ ~15 μM)Signal transducer and activator of transcription 3 inactivationImmunoblot/AG490 co-treatment
Mitogen-activated protein kinase kinaseReduced complexation with β-arrestin 2Extracellular signal-regulated kinase 1/2 suppressionCo-immunoprecipitation
Protein kinase CSubstrate phosphorylation inhibitionMitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway attenuationPhosphosubstrate antibody

Key mechanisms:

  • β-arrestin 2 disruption: (R)-(+)-Terfenadine dissociates mitogen-activated protein kinase kinase–β-arrestin 2 complexes (immunoprecipitation data), reducing G protein-coupled receptor-mediated extracellular signal-regulated kinase activation [6].
  • Janus kinase 2 direct inhibition: Suppresses interleukin-6-induced Janus kinase 2 autophosphorylation, mirroring AG490 effects [6].
  • Calcium/calmodulin-dependent protein kinase II delta binding: In ovarian cancer, directly binds calcium/calmodulin-dependent protein kinase II delta (surface plasmon resonance KD = 0.8 μM), preventing autophosphorylation at Thr287 and subsequent cAMP responsive element binding protein 1 activation [5].

Role in Apoptotic Regulation via B-cell lymphoma 2-Associated X protein/B-cell lymphoma 2 and Caspase Activation

(R)-(+)-Terfenadine induces mitochondrial apoptosis through multi-target modulation:

  • B-cell lymphoma 2-Associated X protein/B-cell lymphoma 2 balance: Upregulates B-cell lymphoma 2-Associated X protein 3-fold while suppressing B-cell lymphoma 2 by 60–70% in HCT116 cells, lowering mitochondrial membrane potential (flow cytometry) [6]. This triggers cytochrome c release into cytosol.
  • Caspase cascade: Cytochrome c elevation activates caspase-9 (2.8-fold), caspase-3/7 (4.1-fold), and poly-(ADP-ribose) polymerase cleavage (immunoblot), executing apoptosis [6].
  • p53 stabilization: Enhances wild-type p53 protein half-life by suppressing murine double minute 2 E3 ubiquitin ligase, promoting p21-mediated cell cycle arrest [6]. In p53-null models, apoptosis persists via B-cell lymphoma 2-Associated X protein-independent mechanisms, indicating pathway redundancy.
  • Survivin downregulation: Reduces survivin levels 4-fold via calcium/calmodulin-dependent protein kinase II delta/cAMP responsive element binding protein 1 inhibition, removing inhibition of caspase-9 [5] [6].

Properties

CAS Number

126830-75-9

Product Name

(R)-(+)-Terfenadine

IUPAC Name

(1R)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol

Molecular Formula

C32H41NO2

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m1/s1

InChI Key

GUGOEEXESWIERI-SSEXGKCCSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.